ethyl 2-{[3-(1-benzofuran-2-yl)-6-butyl-4-oxo-4H-chromen-7-yl]oxy}propanoate
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Overview
Description
Ethyl 2-{[3-(1-benzofuran-2-yl)-6-butyl-4-oxo-4H-chromen-7-yl]oxy}propanoate is a complex organic compound that belongs to the class of chromen derivatives. This compound is characterized by the presence of a benzofuran moiety and a chromen ring, which are linked through an ethyl ester group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{[3-(1-benzofuran-2-yl)-6-butyl-4-oxo-4H-chromen-7-yl]oxy}propanoate typically involves multiple steps. One common method starts with the preparation of the chromen ring, followed by the introduction of the benzofuran moiety. The final step involves the esterification of the resulting compound with ethyl propanoate.
Preparation of Chromen Ring: The chromen ring can be synthesized through the condensation of salicylaldehyde with an appropriate diketone under acidic conditions.
Introduction of Benzofuran Moiety: The benzofuran moiety can be introduced through a Friedel-Crafts acylation reaction, where benzofuran is reacted with an acyl chloride in the presence of a Lewis acid catalyst.
Esterification: The final step involves the esterification of the resulting compound with ethyl propanoate in the presence of a strong acid catalyst such as sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and higher yields.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[3-(1-benzofuran-2-yl)-6-butyl-4-oxo-4H-chromen-7-yl]oxy}propanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols.
Scientific Research Applications
Ethyl 2-{[3-(1-benzofuran-2-yl)-6-butyl-4-oxo-4H-chromen-7-yl]oxy}propanoate has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Mechanism of Action
The mechanism of action of ethyl 2-{[3-(1-benzofuran-2-yl)-6-butyl-4-oxo-4H-chromen-7-yl]oxy}propanoate involves its interaction with specific molecular targets. The benzofuran and chromen moieties can interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparison with Similar Compounds
Ethyl 2-{[3-(1-benzofuran-2-yl)-6-butyl-4-oxo-4H-chromen-7-yl]oxy}propanoate can be compared with other similar compounds, such as:
Ethyl 2-{[3-(1-benzofuran-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl]oxy}propanoate: This compound has a similar structure but with a methyl group instead of a butyl group.
Ethyl 2-{[3-(1-benzofuran-2-yl)-6-butyl-4-oxo-4H-chromen-7-yl]oxy}acetate: This compound has an acetate group instead of a propanoate group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity.
Properties
Molecular Formula |
C26H26O6 |
---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
ethyl 2-[3-(1-benzofuran-2-yl)-6-butyl-4-oxochromen-7-yl]oxypropanoate |
InChI |
InChI=1S/C26H26O6/c1-4-6-9-17-12-19-23(14-22(17)31-16(3)26(28)29-5-2)30-15-20(25(19)27)24-13-18-10-7-8-11-21(18)32-24/h7-8,10-16H,4-6,9H2,1-3H3 |
InChI Key |
QMDDCCOWOHVQEN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC2=C(C=C1OC(C)C(=O)OCC)OC=C(C2=O)C3=CC4=CC=CC=C4O3 |
Origin of Product |
United States |
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